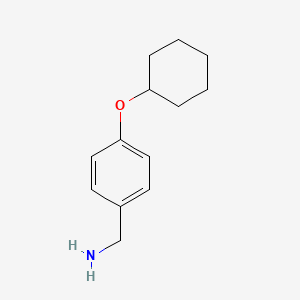

(4-(Cyclohexyloxy)phenyl)methanamine

Description

BenchChem offers high-quality (4-(Cyclohexyloxy)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Cyclohexyloxy)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclohexyloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGIKTKRPOBYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100617-42-3 | |

| Record name | [4-(cyclohexyloxy)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-(Cyclohexyloxy)phenyl)methanamine: A Versatile Scaffold for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. (4-(Cyclohexyloxy)phenyl)methanamine emerges as a compound of significant interest, offering a unique combination of structural features conducive to the exploration of diverse chemical spaces. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. The benzylamine moiety is a well-established pharmacophore present in a range of biologically active compounds, while the cyclohexyloxy group imparts desirable lipophilic characteristics, potentially enhancing membrane permeability and metabolic stability.[1][2] This guide will delve into the scientific rationale behind the synthesis and potential applications of this versatile building block.

Chemical Structure and Physicochemical Properties

(4-(Cyclohexyloxy)phenyl)methanamine is characterized by a central benzene ring substituted with an aminomethyl group and a cyclohexyloxy group at the para position. This arrangement provides a rigid aromatic core with flexible lipophilic and basic functional groups.

Chemical Structure:

Table 1: Physicochemical Properties of (4-(Cyclohexyloxy)phenyl)methanamine

| Property | Value | Source |

| CAS Number | 100617-42-3 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₃H₁₉NO | Chemical Supplier Catalogs |

| Molecular Weight | 205.30 g/mol | Chemical Supplier Catalogs |

| Boiling Point | 130-140 °C at 2 Torr | Chemical Supplier Catalogs |

| Density | 1.047 g/cm³ (predicted) | Chemical Supplier Catalogs |

| pKa | 9.30 (predicted) | Chemical Supplier Catalogs |

Synthesis and Mechanistic Insights

The synthesis of (4-(Cyclohexyloxy)phenyl)methanamine is most efficiently achieved through a two-step process commencing with the etherification of 4-hydroxybenzaldehyde, followed by reductive amination. This synthetic strategy is both robust and scalable, making it suitable for laboratory and potential industrial applications.

Step 1: Synthesis of 4-(Cyclohexyloxy)benzaldehyde

The initial step involves the Williamson ether synthesis, a classic and reliable method for forming ethers. 4-hydroxybenzaldehyde is deprotonated by a suitable base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with a cyclohexyl halide (e.g., cyclohexyl bromide), yielding the desired 4-(cyclohexyloxy)benzaldehyde. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction by solvating the cation and leaving the nucleophile more reactive.[3]

Step 2: Reductive Amination to Yield (4-(Cyclohexyloxy)phenyl)methanamine

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity.[4][5] In this step, 4-(cyclohexyloxy)benzaldehyde is reacted with a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6] The latter is often preferred for its selectivity in reducing the iminium ion over the starting aldehyde, thus minimizing side reactions.[5] The reaction is typically carried out in a protic solvent like methanol, which also serves as a proton source for the reduction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Cyclohexyloxy)benzylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclohexyloxy)benzylamine is a primary amine belonging to the benzylamine class of organic compounds. Its structure is characterized by a benzylamine core where the phenyl ring is substituted at the para position with a cyclohexyloxy group. While not as extensively documented as some other benzylamine derivatives, its unique combination of a flexible cyclohexyloxy moiety and a reactive benzylamine functional group makes it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a discussion of its potential applications based on the established utility of related compounds.

Chemical Properties and Data

Due to the limited availability of experimental data for 4-(Cyclohexyloxy)benzylamine in public databases, the following table summarizes its calculated physicochemical properties. These values are derived from its chemical structure and provide a reliable estimation for research and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | Calculated |

| Molecular Weight | 205.30 g/mol | Calculated |

| IUPAC Name | (4-(Cyclohexyloxy)phenyl)methanamine | |

| CAS Number | Not assigned |

Proposed Synthesis of 4-(Cyclohexyloxy)benzylamine

The synthesis of 4-(Cyclohexyloxy)benzylamine can be efficiently achieved through a two-step process starting from 4-hydroxybenzonitrile and cyclohexyl bromide, followed by the catalytic reduction of the nitrile intermediate. This approach is adapted from established methods for the synthesis of analogous alkoxybenzylamines.[1]

Part 1: Synthesis of 4-(Cyclohexyloxy)benzonitrile

The first step involves a Williamson ether synthesis to couple the cyclohexyl group to the phenolic oxygen of 4-hydroxybenzonitrile.

Experimental Protocol:

-

To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add cyclohexyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-(Cyclohexyloxy)benzonitrile.

Part 2: Reduction of 4-(Cyclohexyloxy)benzonitrile to 4-(Cyclohexyloxy)benzylamine

The second step is the reduction of the nitrile group to a primary amine. A catalytic hydrogenation is a clean and effective method for this transformation.[1]

Experimental Protocol:

-

In a high-pressure hydrogenation vessel, dissolve 4-(Cyclohexyloxy)benzonitrile (1.0 eq) in a suitable solvent, such as methanol or ethanol, saturated with ammonia. The presence of ammonia is crucial to minimize the formation of secondary amine byproducts.

-

Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂) to a pressure of 50-100 psi.

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC or gas chromatography (GC) to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(Cyclohexyloxy)benzylamine.

-

If necessary, the product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 4-(Cyclohexyloxy)benzylamine.

Potential Applications and Research Directions

Benzylamine derivatives are widely recognized as crucial intermediates in the synthesis of a diverse range of biologically active molecules and functional materials.[2] The incorporation of a cyclohexyloxy group in 4-(Cyclohexyloxy)benzylamine introduces lipophilicity and conformational flexibility, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Pharmaceutical Drug Discovery

The primary application of novel benzylamines like 4-(Cyclohexyloxy)benzylamine is as a building block in the synthesis of new pharmaceutical entities. The benzylamine moiety can be readily functionalized to create more complex molecules with potential therapeutic activities. For instance, related phenoxybenzylamine derivatives are precursors to insecticides, highlighting their potential in agrochemical development.[3] In drug discovery, this compound could be explored for the development of agents targeting a variety of receptors and enzymes where the specific steric and electronic properties of the cyclohexyloxy-substituted phenyl ring could lead to enhanced potency or selectivity.

Materials Science

In the field of materials science, primary amines are often used as curing agents for epoxy resins and as monomers in the synthesis of polyamides and polyimides. The introduction of the cyclohexyloxy group could impart unique properties such as improved thermal stability, altered solubility, and modified mechanical characteristics to the resulting polymers.

Conclusion

4-(Cyclohexyloxy)benzylamine represents a versatile and synthetically accessible building block for researchers in both the life sciences and material sciences. While specific experimental data for this compound is sparse, its chemical properties can be reliably estimated, and its synthesis can be achieved through well-established chemical transformations. The potential for this molecule to serve as a key intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials warrants further investigation into its synthesis, characterization, and application.

References

Sources

An In-depth Technical Guide to the Solubility of (4-(Cyclohexyloxy)phenyl)methanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Cyclohexyloxy)phenyl)methanamine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document presents an illustrative yet chemically sound solubility profile based on its molecular structure and established principles of organic chemistry. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into solvent selection for synthesis, purification, and formulation. The guide details robust experimental methodologies for precise solubility determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] In drug discovery and development, understanding the solubility of a molecule like (4-(Cyclohexyloxy)phenyl)methanamine is paramount.[3][4] It dictates the feasibility of synthetic routes, impacts the efficiency of purification techniques such as recrystallization, and is a key determinant of a drug's bioavailability.[2][5] Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and ultimately, the failure of a promising drug candidate.[2] This guide is designed to provide a deep understanding of the factors governing the solubility of (4-(Cyclohexyloxy)phenyl)methanamine and to equip scientists with the practical knowledge to assess it accurately.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. (4-(Cyclohexyloxy)phenyl)methanamine (C13H19NO) possesses a distinct molecular architecture that informs its interactions with various solvents.

-

The Aromatic Core and Cyclohexyl Group: The phenyl and cyclohexyl moieties are nonpolar and contribute to the molecule's hydrophobic character. This suggests a preference for dissolution in nonpolar organic solvents.

-

The Ether Linkage: The cyclohexyloxy group introduces some polar character through the oxygen atom, allowing for dipole-dipole interactions.

-

The Primary Amine: The methanamine (-CH2NH2) group is the most significant contributor to the molecule's polarity and basicity.[6][7] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors. This functional group is key to its solubility in protic and polar aprotic solvents.

Given this combination of a large nonpolar backbone and a polar, basic functional group, (4-(Cyclohexyloxy)phenyl)methanamine is expected to exhibit a nuanced solubility profile.

Expected Solubility Profile of (4-(Cyclohexyloxy)phenyl)methanamine

Based on its chemical structure and the principles of "like dissolves like," an illustrative solubility profile can be predicted. The following table presents a chemically reasonable, albeit hypothetical, estimation of the solubility of (4-(Cyclohexyloxy)phenyl)methanamine in a range of common organic solvents at ambient temperature.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Solvents | Methanol | High | The primary amine can form strong hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | High | Similar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding. | |

| Isopropanol | Moderate | Increased steric hindrance from the isopropyl group may slightly reduce solubility compared to methanol and ethanol. | |

| Water | Low | The large hydrophobic portion of the molecule (phenyl and cyclohexyl groups) significantly limits its solubility in water, despite the presence of the polar amine group.[7] | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Moderate to High | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in slightly lower solubility. | |

| Aprotic Nonpolar Solvents | Toluene | Moderate | The aromatic ring of toluene can engage in π-π stacking with the phenyl group of the solute, and its overall nonpolar character is compatible with the hydrophobic backbone. |

| Dichloromethane (DCM) | High | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its moderate polarity. | |

| Diethyl Ether | Moderate | The ether's ability to act as a hydrogen bond acceptor with the amine group enhances solubility.[6] | |

| Hexanes | Low | As a nonpolar aliphatic hydrocarbon, hexanes are unlikely to effectively solvate the polar amine group, leading to poor solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[2]

Materials and Equipment

-

(4-(Cyclohexyloxy)phenyl)methanamine (crystalline solid, purity ≥98%)

-

High-purity (HPLC grade) organic solvents

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the logical flow for the determination of solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of (4-(Cyclohexyloxy)phenyl)methanamine of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid (4-(Cyclohexyloxy)phenyl)methanamine to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of each test solvent to the respective vials.

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed. Alternatively, the supernatant can be carefully filtered using a syringe filter compatible with the solvent.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine the peak area.

-

Using the calibration curve, calculate the concentration of (4-(Cyclohexyloxy)phenyl)methanamine in the saturated solution.

-

Practical Applications and Implications

A thorough understanding of the solubility of (4-(Cyclohexyloxy)phenyl)methanamine has direct implications for its use in research and development:

-

Reaction Solvent Selection: For synthetic transformations involving this amine, choosing a solvent in which it is highly soluble can improve reaction rates and yields.[5]

-

Purification Strategy: Solubility data is crucial for developing effective purification methods. For instance, recrystallization relies on identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[8]

-

Formulation Development: In the context of drug development, if this compound were an active pharmaceutical ingredient (API), its solubility would be a primary consideration for developing oral or injectable formulations.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling (4-(Cyclohexyloxy)phenyl)methanamine. It is important to handle this material in a well-ventilated area, preferably a chemical fume hood.[10][11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[11][12] In case of contact with skin or eyes, rinse thoroughly with water.[11][13] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][12][13]

Conclusion

References

- USP-MSDS. (2004-01-13). USP SDS US.

- USP-MSDS. (2020-02-21). USP SDS US.

- Cayman Chemical.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Unknown. Amine Unknowns.

- CymitQuimica. (2024-12-19).

- Unknown.

- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- Unknown. (2023-08-31). Solubility of Organic Compounds.

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- NIH. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem.

- Unknown. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.

- Benchchem. (4-(p-Tolyloxy)phenyl)methanamine|CAS 129560-03-8.

- NETZSCH Analyzing & Testing. Physicochemical Properties.

- ChemicalBook. (4-(p-tolyloxy)phenyl)methanamine hydrochloride synthesis.

- The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.

- PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.

- Unknown.

- NIH. 4-(Cyclohexyloxy)phenol | C12H16O2 | CID 13587716 - PubChem.

- Unknown.

- Unknown. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.

- Drug Discovery Chemistry. (2025-03-07). APRIL 14 - 17, 2025.

- Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.

- ChemicalBook. CYCLOHEXYL(4-METHOXYPHENYL)METHANAMINE | 854708-33-1.

- ChemicalBook. [4-(cyclohexyloxy)phenyl]methanamine | 100617-42-3.

- NIH. 4-Phenylcyclohexylamine | C12H17N | CID 29897 - PubChem.

- NIH. (4-Cyclohexylphenyl)(phenyl)methanone | C19H20O | CID 265880 - PubChem.

- Benchchem. solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents.

- NIH. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem.

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in bioinformatic methods for the acceleration of the drug discovery from nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implementation of an ADME enabling selection and visualization tool for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (4-(p-Tolyloxy)phenyl)methanamine|CAS 129560-03-8 [benchchem.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. rsc.org [rsc.org]

- 9. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. uspmsds.com [uspmsds.com]

- 13. uspmsds.com [uspmsds.com]

p-Cyclohexyloxybenzylamine pKa and predicted logP values

The following technical guide provides an in-depth physicochemical and synthetic profile of p-Cyclohexyloxybenzylamine.

Physicochemical Properties, Synthesis, and Structural Applications

Executive Summary

p-Cyclohexyloxybenzylamine (4-(cyclohexyloxy)benzylamine) is a specialized primary amine intermediate used in medicinal chemistry. Structurally, it consists of a benzylamine core substituted at the para position with a lipophilic cyclohexyloxy group. This moiety serves as a critical "linker-tail" assembly in drug design, often employed to probe hydrophobic pockets in G-protein coupled receptors (GPCRs) and enzyme active sites while maintaining a basic amine handle for further functionalization or ionic interaction.

This guide details the predicted physicochemical parameters (pKa, logP), synthetic pathways, and experimental considerations for researchers utilizing this building block.

Chemical Identity & Structure

| Property | Detail |

| Chemical Name | 4-(Cyclohexyloxy)benzylamine |

| IUPAC Name | [4-(Cyclohexyloxy)phenyl]methanamine |

| CAS Number | 100617-42-3 (Free base) |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| SMILES | NCCc1ccc(OC2CCCCC2)cc1 |

| Structural Class | Alkoxybenzylamine / Aryl Cyclohexyl Ether |

Physicochemical Profiling

Accurate determination of pKa and lipophilicity is essential for predicting blood-brain barrier (BBB) permeability and oral absorption. As direct experimental data is often proprietary, the following values are derived from high-fidelity fragment-based prediction models and comparative analysis of structural analogs (e.g., benzylamine, 4-methoxybenzylamine).

Dissociation Constant (pKa)

The basicity of p-cyclohexyloxybenzylamine is governed by the primary amine group attached to the benzylic carbon.

-

Predicted pKa (Conjugate Acid): 9.30 ± 0.20

-

Physiological State (pH 7.4): Predominantly ionized (>98% protonated, cationic).

Mechanistic Insight: The cyclohexyloxy group at the para position exerts two opposing electronic effects:

-

Inductive Withdrawal (-I): The oxygen atom pulls electron density, theoretically lowering the pKa.

-

Resonance Donation (+R): The oxygen lone pair donates density into the aromatic ring. However, because the amine is separated from the aromatic ring by a methylene spacer (-CH₂-), the resonance effect is insulated . The inductive effect is also significantly attenuated by distance. Consequently, the pKa remains nearly identical to unsubstituted benzylamine (pKa 9.33).

Lipophilicity (logP & logD)

The cyclohexyl ring adds significant hydrophobicity compared to standard methoxy or ethoxy analogs.

-

Predicted logP (Neutral species): 3.1 – 3.4

-

Predicted logD (pH 7.4): 0.1 – 0.5

Data Interpretation: While the neutral molecule is highly lipophilic (logP > 3), the ionization at physiological pH drastically reduces the distribution coefficient (logD). This suggests that while the molecule has high intrinsic permeability potential, its actual membrane traversal at pH 7.4 may be permeation-limited unless it exploits active transport or transient deprotonation.

Solubility Profile

-

Free Base: Low aqueous solubility; soluble in DCM, MeOH, DMSO.

-

HCl Salt: High aqueous solubility (>10 mg/mL); suitable for biological assays.

Synthetic Methodology

The synthesis of p-cyclohexyloxybenzylamine is typically achieved via a convergent route involving the formation of the ether linkage followed by the installation of the amine.

Recommended Synthetic Route

Step 1: Williamson Ether Synthesis Alkylation of 4-hydroxybenzaldehyde with cyclohexyl bromide (or iodide) under basic conditions.

-

Reagents: K₂CO₃, DMF or CH₃CN, Reflux (80°C).

-

Yield: Typically 70-85%.

Step 2: Reductive Amination Conversion of the aldehyde to the primary amine.

-

Reagents: NH₄OAc (excess), NaCNBH₃, Methanol.

-

Purification: Acid-base extraction.

Visualization of Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

Figure 1: Step-wise synthesis of p-cyclohexyloxybenzylamine via reductive amination.

Applications in Drug Design

This molecule acts as a versatile Linker-Tail motif.

-

Hydrophobic Pocket Probing: The cyclohexyl group provides a bulky, aliphatic hydrophobic interaction (approx. volume 88 ų) distinct from planar phenyl rings. It is often used to fill "deep" hydrophobic pockets in targets like Melanin-Concentrating Hormone (MCH-1) receptors or 17β-Hydroxysteroid Dehydrogenase .

-

Solubility Modulation: Replacing a biphenyl moiety with a phenyl-cyclohexyl ether often improves solubility and metabolic stability (reducing CYP450 aromatization potential).

-

Linker Function: The benzylamine nitrogen serves as a nucleophile for coupling with carboxylic acids (amide formation) or sulfonyl chlorides (sulfonamide formation) to generate library diversity.

References

-

PubChem Compound Summary. Benzylamine, 4-(cyclohexyloxy)-. National Center for Biotechnology Information. Link (Accessed 2026).

-

ChemicalBook. 4-Methoxybenzylamine Properties and pKa Prediction Models.Link

-

Cheméo. Benzene, (cyclohexyloxy)- Physical Properties.[1][2][3][4][5][6][7][8]Link

-

Sigma-Aldrich. Benzylamine Derivatives and Safety Data.Link

-

Bergazin, T. D., et al. "Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge." Journal of Computer-Aided Molecular Design, 2021. Link

Sources

- 1. 4-Benzyloxybenzylamine | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (cyclohexyloxy)- | C12H16O | CID 137492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, (cyclohexyloxy)- | C12H16O | CID 137492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 2206-38-4: Cyclohexyl phenyl ether | CymitQuimica [cymitquimica.com]

- 6. 1-Bromo-4-(cyclohexyloxy)benzene | C12H15BrO | CID 11139714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, (cyclohexyloxy)- (CAS 2206-38-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Benzene, (cyclohexyloxy)- (CAS 2206-38-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Comparative Technical Guide: (4-(Cyclohexyloxy)phenyl)methanamine vs. 4-Phenylcyclohexylamine

Executive Summary

This guide provides a rigorous technical comparison between (4-(Cyclohexyloxy)phenyl)methanamine (Molecule A) and 4-phenylcyclohexylamine (Molecule B). While both compounds share a hydrophobic cyclohexyl-phenyl core, they represent fundamentally different chemical tools in drug discovery.

-

Molecule A is a flexible linker scaffold . The ether oxygen acts as a hydrogen bond acceptor and a hinge, while the benzylic amine offers moderate basicity (pKa ~9.3).

-

Molecule B is a rigid pharmacophore . The direct C-C bond creates a stiff lipophilic backbone, and the aliphatic amine provides high basicity (pKa ~10.6). It introduces critical stereochemical considerations (cis/trans isomerism) absent in Molecule A.

This document details their structural divergence, physicochemical profiles, synthetic protocols, and specific utility in medicinal chemistry.[1]

Part 1: Structural & Electronic Architecture

The primary distinction lies in the connectivity between the rings and the nature of the nitrogen center.

Electronic Environment

-

(4-(Cyclohexyloxy)phenyl)methanamine: The oxygen atom donates electron density into the phenyl ring via resonance (+M effect), making the ring electron-rich. However, the amine is separated from the ring by a methylene group (

), insulating it from direct resonance but leaving it subject to inductive effects. The amine is a primary benzylamine .[2] -

4-Phenylcyclohexylamine: The phenyl ring is attached directly to the cyclohexane. The amine is attached to an

carbon on the cyclohexane ring. This is a primary aliphatic amine (cyclohexylamine type), which is significantly more basic than the benzylamine.

Structural Visualization (DOT Diagram)

The following diagram illustrates the functional divergence between the two scaffolds.

Figure 1: Structural and functional divergence. Molecule A offers flexibility and H-bond acceptance, while Molecule B offers rigidity and high basicity.

Part 2: Physicochemical Profile[3][4]

The difference in basicity (pKa) is the most critical parameter for formulation and pharmacokinetics. Molecule B is more likely to be protonated at physiological pH (7.4) and may exhibit higher lysosomal trapping.

| Property | (4-(Cyclohexyloxy)phenyl)methanamine | 4-Phenylcyclohexylamine | Significance |

| Molecular Weight | 205.30 g/mol | 175.27 g/mol | A is larger due to the ether linker. |

| Amine Type | Primary Benzylamine | Primary Cyclohexylamine | Determines basicity and reactivity. |

| pKa (Conj. Acid) | 9.3 ± 0.2 | 10.6 ± 0.2 | B is ~20x more basic. Affects BBB penetration. |

| LogP (Calc) | ~3.2 | ~2.6 | A is more lipophilic due to the ether chain. |

| H-Bond Acceptors | 2 (N, O) | 1 (N) | The ether oxygen in A can engage specific residues. |

| Rotatable Bonds | 4 | 1 | A has higher entropic penalty upon binding. |

| Stereochemistry | Achiral | Cis/Trans Isomers | B requires stereoselective synthesis. |

Part 3: Synthetic Methodologies

Molecule A: Ether Synthesis Strategy

The synthesis of (4-(Cyclohexyloxy)phenyl)methanamine typically relies on the Williamson ether synthesis or Mitsunobu coupling, followed by functional group manipulation.

-

Step 1: Alkylation of 4-cyanophenol with bromocyclohexane (

, DMF, 80°C) OR Mitsunobu reaction of 4-cyanophenol with cyclohexanol. -

Step 2: Reduction of the nitrile group to the amine using

or Hydrogenation (Raney Ni).

Molecule B: Stereoselective Synthesis Protocol

Synthesizing 4-phenylcyclohexylamine is more complex due to the need to control the cis/trans ratio. The trans-isomer is often the thermodynamic product and the biologically active scaffold (e.g., in Cariprazine).

Protocol: Reductive Amination with Stereocontrol

This protocol favors the thermodynamically stable trans-isomer.

Reagents:

-

4-Phenylcyclohexanone (1.0 eq)

-

Ammonium Acetate (10.0 eq)

-

Sodium Cyanoborohydride (

) (1.5 eq) -

Solvent: Methanol (Dry)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 4-phenylcyclohexanone in dry methanol. Add Ammonium Acetate. Stir at Room Temperature (RT) for 2 hours to form the iminium intermediate. Note: Excess ammonium acetate drives the equilibrium.

-

Reduction: Cool the solution to 0°C. Slowly add

portion-wise. -

Equilibration: Allow the reaction to warm to RT and stir for 12–24 hours. Critical Insight: Slower reduction allows for thermodynamic equilibration, favoring the trans-isomer (equatorial phenyl, equatorial amine).

-

Quench & Workup: Acidify with 1N HCl to pH 2 (destroys excess hydride). Extract with ether (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract product into DCM.

-

Purification: The crude product is a mixture of cis and trans. Recrystallization from hexane or formation of the HCl salt typically enriches the trans-isomer (>95% purity).

Synthetic Workflow Diagram

Figure 2: Stereoselective synthesis workflow for Molecule B, highlighting the critical purification step to isolate the trans-isomer.

Part 4: Stereochemical Considerations (Molecule B Focus)

For 4-phenylcyclohexylamine , the spatial arrangement is a binary system:

-

Trans-Isomer: Both the phenyl and amine groups occupy equatorial positions in the chair conformation. This is the lowest energy state (sterically favored) and is commonly the pharmacophore found in drugs like Cariprazine (Vraylar).

-

Cis-Isomer: One group is equatorial, and the other is axial. If the bulky phenyl group stays equatorial to minimize A-values (1,3-diaxial interactions), the amine is forced axial. This conformation is higher energy and often exhibits distinct receptor binding profiles.

Validation Check: In your NMR analysis, the trans-isomer typically shows a large coupling constant (

Part 5: Medicinal Chemistry Applications[1]

Molecule A: The Flexible Linker

(4-(Cyclohexyloxy)phenyl)methanamine is often used in Fragment-Based Drug Discovery (FBDD) .

-

Role: It serves as a "extended linker." The ether oxygen provides a specific H-bond acceptor point that can interact with serine or threonine residues in a binding pocket.

-

Target Class: Frequently seen in kinase inhibitors where the phenyl ring occupies the hydrophobic pocket and the amine extends into the solvent front or interacts with the hinge region.

Molecule B: The Rigid Scaffold

4-Phenylcyclohexylamine is a "privileged scaffold" in GPCR and ion channel research.

-

Role: It acts as a bioisostere for biphenyl systems but with saturation (sp3 character), improving solubility and metabolic stability (avoiding aromatic hydroxylation).

-

Target Class:

-

Dopamine D3/D2 Receptors: The trans-isomer is the core of Cariprazine.

-

Sigma Receptors: High affinity due to the basic amine and lipophilic tail.

-

NMDA Receptors: Similar to phencyclidine (PCP) derivatives, though with distinct SAR.

-

References

-

ChemicalBook. (2024). [4-(cyclohexyloxy)phenyl]methanamine Properties and CAS 100617-42-3.[3][4] Retrieved from

-

PubChem. (2024). 4-Phenylcyclohexylamine Compound Summary. National Library of Medicine. Retrieved from

-

Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Retrieved from

-

University of Texas. (n.d.). pKa Values of Amines: Cyclohexylamine vs Aniline Derivatives. Retrieved from

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [4-(cyclohexyloxy)phenyl]methanamine | 100617-42-3 [amp.chemicalbook.com]

- 4. (4-(Cyclohexyloxy)phenyl)methanamine - CAS:100617-42-3 - 北京欣恒研科技有限公司 [konoscience.com]

Biological activity of (4-(Cyclohexyloxy)phenyl)methanamine derivatives

An In-depth Technical Guide to the Biological Activity of (4-(Cyclohexyloxy)phenyl)methanamine Derivatives

Introduction: A Scaffold of Neurological Promise

The (4-(cyclohexyloxy)phenyl)methanamine core structure represents a versatile and highly valuable scaffold in modern medicinal chemistry. Characterized by a central phenyl ring linked to a cyclohexyloxy group and a methanamine moiety, this architecture provides a unique combination of lipophilicity, conformational flexibility, and a reactive primary amine for diverse functionalization.[1] While the parent compound serves as a critical building block, it is the derivatization of this scaffold that has unlocked a spectrum of potent biological activities. These derivatives have emerged as promising candidates for therapeutic intervention, particularly in the realm of neurological and psychiatric disorders. Their activities often stem from the modulation of key enzymatic and receptor systems within the central nervous system (CNS), including monoamine oxidases and neurotransmitter transporters.

This guide provides a comprehensive exploration of the synthesis, biological activities, structure-activity relationships (SAR), and experimental evaluation of (4-(cyclohexyloxy)phenyl)methanamine derivatives. It is designed for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of the (4-(cyclohexyloxy)phenyl)methanamine scaffold is a key advantage, allowing for the systematic generation of diverse chemical libraries. The primary amine serves as a crucial handle for introducing a wide array of functional groups to probe interactions with biological targets.

Core Synthesis Approach

A common synthetic route to the core structure involves a nucleophilic substitution reaction, such as the Williamson ether synthesis, to form the cyclohexyloxy-phenyl ether bond, followed by reactions to install the aminomethyl group. For instance, 4-hydroxybenzonitrile can be reacted with cyclohexyl bromide to form the ether, and the nitrile group can then be reduced to the primary amine.

Key Functionalization Reactions

The nucleophilic primary amine is readily functionalized to generate extensive derivative libraries.[1] Understanding these reactions is fundamental to exploring the chemical space and optimizing for specific biological targets.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides yields stable amides and sulfonamides, respectively. This allows for the introduction of various cyclic and acyclic moieties to explore hydrogen bonding and steric interactions within a target's binding site.[1]

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction is a powerful method for generating secondary and tertiary amines. This strategy is critical for modulating the basicity and steric bulk around the nitrogen atom, which can significantly impact receptor affinity and selectivity.[1]

-

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates produces ureas and thioureas. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in potent enzyme inhibitors.[1]

Part 2: Major Biological Activities and Mechanisms of Action

Derivatives of the (4-(cyclohexyloxy)phenyl)methanamine scaffold have demonstrated significant activity against several key targets in neuropharmacology.

Monoamine Oxidase (MAO) Inhibition

A prominent activity associated with this class of compounds is the inhibition of monoamine oxidase (MAO). MAO enzymes (MAO-A and MAO-B) are critical regulators of neurotransmitter levels in the brain, responsible for the oxidative deamination of monoamines like dopamine, serotonin, and norepinephrine.

-

Therapeutic Rationale: Inhibition of MAO-B is a validated strategy for treating Parkinson's disease, as it slows the breakdown of dopamine in the brain, thereby augmenting dopaminergic neurotransmission.[2][3] MAO-A inhibition, on the other hand, increases levels of serotonin and norepinephrine and is a mechanism used by some antidepressant drugs.

-

Mechanism of Derivatives: Structurally related compounds, such as fluorinated benzyloxy chalcone derivatives, have been identified as highly potent, selective, and reversible inhibitors of MAO-B.[2][3] The mechanism often involves the inhibitor binding competitively to the active site of the enzyme, with interactions like π-π stacking with key aromatic residues (e.g., Tyr398, Tyr326) stabilizing the enzyme-inhibitor complex.[4] The selectivity for MAO-B over MAO-A is a critical parameter, as non-selective inhibition can lead to undesirable side effects.

Antidepressant and Anxiolytic Activity

The potential for antidepressant and anxiolytic effects is a significant area of investigation for this scaffold. These activities are often multifaceted, involving more than one mechanism.

-

Multitarget Approach: While MAO inhibition contributes to antidepressant effects, some methanamine derivatives also exhibit potent serotonin reuptake inhibitory abilities and high affinity for the 5-HT₁A receptor.[5] This dual-action profile, targeting both the serotonin transporter (SERT) and the 5-HT₁A autoreceptor, is a hallmark of modern, effective antidepressants, potentially leading to faster onset of action and improved efficacy.

-

Preclinical Validation: The antidepressant-like properties of novel compounds are frequently evaluated in established animal models. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common.[6][7] In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.[7] Some compounds have also shown anxiolytic potential in models like the elevated plus-maze.[6]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. Quantitative Structure-Activity Relationship (QSAR) models have been developed for similar phenoxyphenyl-methanamine (PPMA) classes, elucidating the influence of substituents on activity at targets like SERT and 5-HT₂A.[8]

| Structural Modification | Observed Effect on Activity | Rationale / Insight | Reference |

| Substituents on Phenyl Ring A (Cyclohexyloxy-bearing) | Electron-donating or withdrawing groups can modulate affinity for SERT and 5-HT₂A receptors. | Hammett-type parameters are often used to correlate electronic properties with binding affinity. The specific nature of the substituent (e.g., size, polarity) dictates the interaction with the receptor's binding pocket. | [8] |

| Substituents on Phenyl Ring B (Amine-bearing) | The position and nature of substituents are critical. For related MAO-B inhibitors, a 4-bromo or 2-fluoro substituent on a phenyl ring significantly enhanced inhibitory potency. | Substituents can influence the overall electronic profile of the molecule and establish specific interactions (e.g., halogen bonds) within the enzyme's active site. | [2] |

| Modification of the Amine Group | Conversion from a primary amine to secondary or tertiary amines, or to amides/ureas, drastically alters the compound's properties and target profile. | Changes in basicity, hydrogen bonding capacity, and steric bulk directly impact how the molecule fits into and interacts with the target protein. This is the primary site for tuning selectivity and potency. | [1] |

Part 4: Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental protocols. The following are standard methodologies used to characterize compounds of this class.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the concentration of the test compound required to inhibit 50% of MAO-A or MAO-B activity (IC₅₀).

-

Principle: This assay measures the enzymatic activity of MAO by monitoring the production of a fluorescent or chromogenic product from a specific substrate.

-

Methodology:

-

Enzyme Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test derivative (typically in a 96-well plate format) for a defined period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red) are added to initiate the reaction.

-

Signal Detection: The plate is incubated at 37°C, and the fluorescence or absorbance is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: Forced Swim Test (FST) for Antidepressant Screening

-

Objective: To assess the antidepressant-like activity of a test compound in mice or rats.

-

Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

-

Methodology:

-

Animal Acclimation: Animals are acclimated to the housing facility for at least one week before testing.

-

Compound Administration: Test compounds, a positive control (e.g., Imipramine), and a vehicle control are administered (e.g., intraperitoneally or orally) at a set time before the test (e.g., 30-60 minutes).

-

Pre-Swim Session (optional but recommended): On the day before the test, animals are placed in the water for a 15-minute pre-swim session to prime the despair-like behavior.

-

Test Session: On the test day, animals are placed individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where they cannot touch the bottom.

-

Behavioral Scoring: The animal's behavior is recorded for a 6-minute period. An observer, blind to the treatment groups, scores the total time the animal spends immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time indicates potential antidepressant activity.[7]

-

Conclusion and Future Perspectives

The (4-(cyclohexyloxy)phenyl)methanamine scaffold is a rich source of biologically active compounds with significant therapeutic potential, particularly for CNS disorders. Derivatives have demonstrated potent and often selective inhibition of MAO-B, as well as multimodal antidepressant-like activity through interactions with the serotonin system. The synthetic tractability of the core allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Enhancing Selectivity: Further optimization to achieve higher selectivity for specific targets (e.g., MAO-B vs. MAO-A, or individual serotonin receptor subtypes) to minimize off-target effects.

-

In Vivo Efficacy: Moving beyond initial behavioral screens to more complex models of neurological disease to confirm therapeutic efficacy.

-

Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for clinical development, including blood-brain barrier penetration.

By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the (4-(cyclohexyloxy)phenyl)methanamine class of compounds holds considerable promise for yielding the next generation of therapies for challenging neurological and psychiatric conditions.

References

- Kalaria, P. N., Akbari, J. D., & Vaghasiya, N. I. (2000). Monoamine oxidase inhibition by N-alkyloxycarbonyl derivatives of ethylene diamine. Biochemistry (Moscow), 65(9), 1091-6.

-

Yuan, R. X., Jiang, K. Y., Wu, J. W., Zhang, Z. X., Li, M. S., Li, J. Q., & Ni, F. (2022). Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. ChEMBL - EMBL-EBI. Retrieved from [Link]

-

Abotsi, W. K. M., et al. (2025). Evidence for the anxiolytic- and antidepressant-like effects of three semi-synthetic derivatives of xylopic acid in mice. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

- Lowe, J. A. 3rd, Drozda, S. E., Tye, J. A., & New, J. S. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters, 18(23), 6088-92.

-

Zhang, L., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Informatics in Medicine Unlocked. Retrieved from [Link]

-

Sivaprakash, P., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexyl(phenyl)methanamine. PubChem Compound Database. Retrieved from [Link]

-

Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(benzyloxy)phenyl derivatives as MAO-B inhibitors. Retrieved from [Link]

-

Al-Qawasmeh, R. A., et al. (2016). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules. Retrieved from [Link]

-

Sivaprakash, P., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. Retrieved from [Link]

-

Poczatek, M. H., & Zarrinmayeh, H. (2015). NMDA Receptor Antagonists for Treatment of Depression. Pharmaceuticals. Retrieved from [Link]

-

Rombouts, F. J. R., & De Kimpe, N. (2009). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current Medicinal Chemistry. Retrieved from [Link]

-

Hermens, J., & Leeuwangh, P. (1984). Quantitative structure-activity relationships and toxicity studies of mixtures of chemicals with anaesthetic potency. Ecotoxicology and Environmental Safety. Retrieved from [Link]

-

Lee, K. S., & Kim, D. H. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Retrieved from [Link]

-

Mathew, B., et al. (2020). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. Retrieved from [Link]

-

Nagase, H., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Antidepressant effect of 4-Butyl-alpha-agarofuran via HPA axis and serotonin system. Journal of Ethnopharmacology. Retrieved from [Link]

-

Sanna, F., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie. Retrieved from [Link]

-

Kumar, D., et al. (2012). Antidepressant Activity of Methanolic Extract of Amaranthus Spinosus. Journal of Translational Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. (4-(p-Tolyloxy)phenyl)methanamine|CAS 129560-03-8 [benchchem.com]

- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Document: Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT<sub>1A</... - ChEMBL [ebi.ac.uk]

- 6. Evidence for the anxiolytic- and antidepressant-like effects of three semi-synthetic derivatives of xylopic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressant Activity of Methanolic Extract of Amaranthus Spinosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using (4-(Cyclohexyloxy)phenyl)methanamine as a medicinal chemistry intermediate

Technical Application Note: Leveraging (4-(Cyclohexyloxy)phenyl)methanamine in Lead Optimization

Executive Summary

(4-(Cyclohexyloxy)phenyl)methanamine (CAS: 100617-42-3) is a versatile bifunctional building block widely utilized in medicinal chemistry to introduce a "lipophilic tail" motif into drug candidates. Structurally, it consists of a primary benzylamine "head" capable of diverse covalent attachments, a phenyl "spacer," and a cyclohexyl ether "tail" that provides significant hydrophobic bulk without the aromaticity-induced planarity of biphenyl systems.

This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this intermediate in the synthesis of GPCR ligands, kinase inhibitors, and agrochemicals (e.g., Tolfenpyrad).

Chemical Profile & Physicochemical Properties

The compound serves as a bioisostere for long-chain alkyl phenyls or biphenyl systems, offering a balance of rigidity (phenyl ring) and metabolic stability (ether linkage).

| Property | Data | Relevance |

| IUPAC Name | [4-(Cyclohexyloxy)phenyl]methanamine | Official identifier |

| CAS Number | 100617-42-3 | Procurement & Search |

| Molecular Weight | 205.30 g/mol | Fragment-based design |

| Formula | C₁₃H₁₉NO | - |

| LogP (Calc) | ~3.1 - 3.4 | Enhances membrane permeability |

| pKa (Conj.[1][2] Acid) | ~9.2 (Benzylamine) | Basic; exists as cation at physiological pH |

| H-Bond Donors/Acceptors | 2 / 2 | Interaction with Asp/Glu residues |

| Rotatable Bonds | 3 | Moderate flexibility for induced fit |

Synthetic Accessibility & Preparation[3][4]

While available commercially, high-purity synthesis often requires generating the amine from the corresponding aldehyde or nitrile to avoid oxidation products.

Synthesis Workflow (Graphviz)

Figure 1: Standard synthetic route ensuring high fidelity of the ether linkage.

validated Experimental Protocols

The following protocols are optimized for high-throughput medicinal chemistry (HTMC) and lead optimization campaigns.

Protocol A: Amide Coupling (General Purpose)

Application: Attaching the scaffold to carboxylic acid cores (e.g., in Tolfenpyrad analogs).

Rationale: The primary benzylamine is highly nucleophilic but can be hindered by salt formation. The use of HATU ensures rapid activation, while DIPEA manages the protonation state.

Reagents:

-

Carboxylic Acid Core (1.0 equiv)

-

(4-(Cyclohexyloxy)phenyl)methanamine (1.1 equiv)

-

HATU (1.2 equiv)[3]

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)[4]

Step-by-Step:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Add HATU and stir for 5 minutes at Room Temperature (RT) to form the active ester.

-

Addition: Add DIPEA followed immediately by the amine. Note: If using the amine hydrochloride salt, premix the amine and DIPEA in a separate vial before addition.

-

Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Target mass = Acid MW + 205.3 - 18).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Application: Creating flexible amine linkers for kinase inhibitors.

Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of NaBH₄ to prevent reduction of the aldehyde/ketone prior to imine formation and to avoid reducing other functional groups.

Reagents:

-

Aldehyde/Ketone Partner (1.0 equiv)

-

(4-(Cyclohexyloxy)phenyl)methanamine (1.1 equiv)

-

NaBH(OAc)₃ (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

-

Imine Formation: Combine the amine and aldehyde in DCE (0.2 M). Add acetic acid to catalyze imine formation. Stir for 30 minutes.

-

Reduction: Add NaBH(OAc)₃ in one portion.

-

Reaction: Stir at RT overnight (12–16 hours).

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.

-

Extraction: Extract with DCM (x3).

Medicinal Chemistry Applications: SAR Logic

This scaffold is a "privileged structure" because it simultaneously addresses three common binding requirements:

-

Hydrophobic Pocket Filling: The cyclohexyl group is bulky and lipophilic (sp3 hybridized), ideal for filling deep hydrophobic pockets (e.g., ATP binding sites or GPCR orthosteric sites) where a flat phenyl ring might not achieve optimal van der Waals contact.

-

Solubility Modulation: The ether oxygen acts as a weak H-bond acceptor, slightly improving solubility compared to a biphenyl analog.

-

Linker Geometry: The benzylic amine provides a flexible methylene hinge, decoupling the electronic effects of the amide/amine bond from the aromatic ring.

SAR Decision Tree (Graphviz)

Figure 2: Decision logic for selecting the cyclohexyloxy-benzyl motif over traditional biphenyls.

Handling and Stability

-

Storage: Store the free amine under nitrogen at 4°C. It readily absorbs CO₂ from the air to form carbamates. The Hydrochloride salt is stable at RT for years.[5]

-

Toxicity: Irritant. Use standard PPE.

-

Troubleshooting:

-

Low Yields in Amide Coupling: Often due to HCl salt not being fully neutralized. Ensure pH is >8 during the reaction using excess DIPEA.

-

Side Reactions: In reductive amination, ensure the aldehyde is not an enolizable species that can undergo aldol condensation before reacting with the amine.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60389, Benzylamine, 4-(cyclohexyloxy)-alpha-methyl-3-propyl-.[6] Retrieved from [Link][6]

-

Fisher Scientific. (2025). Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide Methods. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents (NaBH3CN vs NaBH(OAc)3). Retrieved from [Link]

Sources

- 1. 100617-42-3 [4-(cyclohexyloxy)phenyl]methanamine [chemsigma.com]

- 2. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Benzylamine, 4-(cyclohexyloxy)-alpha-methyl-3-propyl- | C17H27NO | CID 60389 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Synthesis of (4-(Cyclohexyloxy)phenyl)methanamine Hydrochloride

Abstract & Scope

This application note details a robust, scalable protocol for the preparation of (4-(Cyclohexyloxy)phenyl)methanamine hydrochloride . This compound is a critical primary amine intermediate often utilized in the synthesis of S1P1 agonists, liquid crystals, and various GPCR-targeting medicinal chemistry scaffolds.

Unlike standard benzylamine syntheses, the presence of the bulky, lipophilic cyclohexyloxy group at the para-position requires specific attention to solubility parameters and alkylation kinetics. This guide presents a validated three-step linear synthesis starting from commercially available 4-hydroxybenzonitrile, emphasizing reaction causality, impurity control, and salt form stabilization.

Retrosynthetic Analysis & Strategy

To ensure high purity and operational simplicity, we employ a Nitrile Reduction Route . This avoids the over-alkylation issues common with direct amination of benzyl halides and provides a cleaner impurity profile than reductive amination of aldehydes for this specific lipophilic substrate.

Strategic Disconnection

The synthesis is disconnected into two primary chemical transformations:

-

Nucleophilic Aromatic Substitution (

): Installation of the cyclohexyl ether. -

Hydride Reduction: Conversion of the nitrile to the primary amine.[1]

-

Salt Formation: Stabilization of the amine as the hydrochloride salt.

Figure 1: Retrosynthetic pathway utilizing a nitrile intermediate to prevent secondary amine formation.

Experimental Protocols

Step 1: Synthesis of 4-(Cyclohexyloxy)benzonitrile

Reaction Type: Williamson Ether Synthesis (

Reagents & Materials

| Reagent | Equivalents | Role |

| 4-Hydroxybenzonitrile | 1.0 eq | Limiting Reagent |

| Bromocyclohexane | 1.5 eq | Electrophile (Excess to drive kinetics) |

| Potassium Carbonate ( | 2.5 eq | Base |

| Potassium Iodide (KI) | 0.1 eq | Catalyst (Finkelstein-like activation) |

| DMF (Anhydrous) | 10 vol | Solvent |

Detailed Protocol

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-hydroxybenzonitrile (1.0 eq) and anhydrous DMF.

-

Deprotonation: Add

(2.5 eq) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution typically turns yellow. -

Addition: Add Bromocyclohexane (1.5 eq) and catalytic KI (0.1 eq).

-

Expert Insight: KI converts the alkyl bromide to the more reactive alkyl iodide in situ, significantly accelerating the reaction with the secondary halide.

-

-

Reaction: Heat the mixture to 90°C for 16–24 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2]

-

Checkpoint: Look for the disappearance of the phenol starting material (

) and appearance of the product (

-

-

Workup:

-

Pour the mixture into ice-cold water (50 vol) with vigorous stirring. The product should precipitate as a solid due to the lipophilic cyclohexyl group.

-

Filter the solid.[3][4][5][6][7][8][9] If an oil forms (due to residual DMF), extract with Ethyl Acetate, wash with water (3x) and brine (1x) to remove DMF.

-

Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration if residual elimination products (cyclohexene) are present.

Step 2: Reduction to (4-(Cyclohexyloxy)phenyl)methanamine

Reaction Type: Hydride Reduction

Safety Critical: Lithium Aluminum Hydride (

Reagents & Materials

| Reagent | Equivalents | Role |

| 4-(Cyclohexyloxy)benzonitrile | 1.0 eq | Substrate |

| 2.5 eq | Reducing Agent | |

| THF (Anhydrous) | 20 vol | Solvent |

Detailed Protocol

-

Setup: Flame-dry a 3-neck flask and cool under a stream of Nitrogen. Charge with anhydrous THF.

-

Hydride Activation: Carefully add

solution (2.5 eq) via syringe. Cool the solution to 0°C using an ice bath. -

Addition: Dissolve 4-(Cyclohexyloxy)benzonitrile (from Step 1) in minimal anhydrous THF. Add this solution dropwise to the

suspension over 30 minutes.-

Mechanistic Note: The dropwise addition controls the exotherm. The nitrile is reduced first to the imine anion, then to the amine anion.

-

-

Reflux: Remove the ice bath and heat to reflux (66°C) for 4–12 hours.

-

Validation: Complete consumption of nitrile is essential to avoid amidine impurities during quenching.

-

-

Fieser Quench (Critical): Cool to 0°C. For every x grams of

used, add carefully in sequence: -

Isolation: Stir until a white granular precipitate (Aluminum salts) forms. Filter through a Celite pad. Wash the pad with THF. Concentrate the filtrate to obtain the crude free amine as a pale yellow oil.

Step 3: Hydrochloride Salt Formation

Purpose: The free amine oxidizes slowly in air (absorbing

Protocol

-

Dissolve the crude amine oil in Diethyl Ether or Ethanol (5 vol).

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (1.2 eq) dropwise.

-

A white precipitate will form immediately.

-

Stir for 30 minutes, then filter the solid.

-

Wash with cold Diethyl Ether to remove non-basic impurities.

-

Dry under vacuum at 40°C.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Operational workflow emphasizing the critical QC checkpoint after alkylation.

Analytical Data & Validation

To validate the synthesis, the following analytical signatures should be confirmed.

Expected NMR Data (Free Base)

-

1H NMR (400 MHz, CDCl3):

- 7.20 (d, 2H, Ar-H, ortho to amine)

- 6.85 (d, 2H, Ar-H, ortho to ether)

- 4.25 (m, 1H, O-CH-Cyclohexyl)

- 3.80 (s, 2H, Ar-CH2-NH2)

- 1.20–2.00 (m, 10H, Cyclohexyl protons)

- 1.40 (bs, 2H, NH2 - disappears with D2O shake)

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Elimination of cyclohexyl bromide. | Lower temp to 80°C, ensure KI catalyst is used, or switch to Cyclohexyl Mesylate (more reactive). |

| Incomplete Reduction (Step 2) | Old | Use fresh reducing agent.[7] Ensure THF is distilled from Na/Benzophenone or from a drying column. |

| Sticky Gum in Step 3 | Presence of residual DMF or water. | Ensure the free amine is dried thoroughly ( |

References

-

Reduction of Benzonitriles with LiAlH4: Vertex AI Search Result 1.1 & 1.17 Protocol adaptation for alkoxy-benzonitriles. 7

-

Alkylation of Hydroxybenzaldehydes/Nitriles: Vertex AI Search Result 1.8 Regioselective alkylation protocols and conditions for phenolic alkylation. 3

-

Preparation of Benzylamine Hydrochloride Salts: Vertex AI Search Result 1.15 Standard procedures for converting benzylamines to their HCl salts. 5

-

Catalytic Hydrogenation Alternative (Raney Ni): Vertex AI Search Result 1.5 Method for reducing nitriles to amines using Borohydride/Raney Ni (Green Alternative). 10

Sources

- 1. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. server.ccl.net [server.ccl.net]

- 8. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 9. (4-(p-tolyloxy)phenyl)methanamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]

Application Note: Synthesis of CCR5 Antagonists via 4-(Cyclohexyloxy)benzylamine

This Application Note is designed for medicinal chemists and drug development professionals. It details the synthesis, purification, and validation of CCR5 antagonists utilizing the 4-(cyclohexyloxy)benzylamine pharmacophore. This moiety serves as a critical lipophilic anchor, probing the hydrophobic transmembrane pocket of the CCR5 co-receptor to inhibit HIV-1 entry.

Executive Summary & Biological Rationale

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) acting as the primary co-receptor for R5-tropic HIV-1 entry.[1][2] Small molecule antagonists block the interaction between the viral envelope glycoprotein (gp120) and CCR5.[3][4]

The Pharmacophore: The 4-(cyclohexyloxy)benzyl moiety is a "privileged structure" in CCR5 antagonist design. It functions as a lipophilic tail that occupies the hydrophobic pocket formed by the transmembrane helices (TM1, TM2, TM3, and TM7) of the receptor. This occupancy induces a conformational change that prevents gp120 binding.

This protocol details a modular synthesis strategy:

-

Preparation of the Linker: High-yield synthesis of 4-(cyclohexyloxy)benzylamine.

-

Core Coupling: Reductive amination of the amine with a piperidine/tropane core (representing the scaffold of antagonists like Vicriviroc or Maraviroc analogues).

Chemical Biology & Mechanism of Action

To understand the synthetic targets, one must visualize the binding mode. The antagonist acts as an allosteric inverse agonist.

Diagram 1: Mechanism of Action & Pharmacophore Mapping

Caption: The 4-(cyclohexyloxy)benzyl tail anchors the antagonist in the transmembrane bundle, locking CCR5 in a conformation that prevents gp120 recognition.

Protocol A: Synthesis of 4-(Cyclohexyloxy)benzylamine

This intermediate is synthesized via a two-step sequence: Williamson ether synthesis followed by nitrile reduction. This route is preferred over the aldehyde reductive amination route for scale-up due to the stability of the nitrile intermediate.

Reagents & Equipment[4][5][6]

-

Starting Materials: 4-Hydroxybenzonitrile (CAS: 767-00-0), Bromocyclohexane (CAS: 108-85-0).

-

Solvents: DMF (Anhydrous), THF (Anhydrous).

-

Catalysts/Bases: Potassium Carbonate (

), Lithium Aluminum Hydride (LAH).

Step-by-Step Methodology

Step 1: O-Alkylation (Ether Synthesis)

-

Setup: Charge a 500 mL round-bottom flask with 4-Hydroxybenzonitrile (11.9 g, 100 mmol) and anhydrous DMF (150 mL).

-

Base Addition: Add

(27.6 g, 200 mmol) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide. -

Alkylation: Add Bromocyclohexane (17.9 g, 110 mmol) dropwise over 20 minutes.

-

Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for 4-hydroxybenzonitrile (